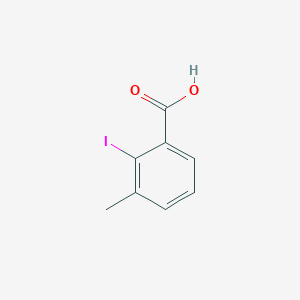

Ácido 2-yodo-3-metilbenzoico

Descripción general

Descripción

Synthesis Analysis

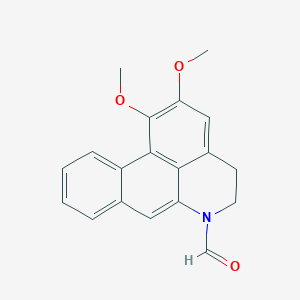

The synthesis of related compounds like 2-iodoxybenzoic acid (IBX) demonstrates the utility of iodine-based reagents in organic synthesis. IBX, for instance, is employed for the aromatization of tetrahydro-β-carbolines under mild conditions, showcasing its role in synthesizing complex molecules such as marine indole alkaloids (Panarese & Waters, 2010). This highlights the potential methodologies that could be adapted for synthesizing 2-Iodo-3-methylbenzoic acid and derivatives.

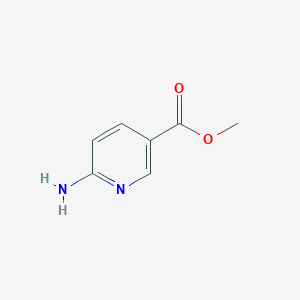

Molecular Structure Analysis

Studies on the molecular structure of compounds similar to 2-Iodo-3-methylbenzoic acid, such as 2-amino-3-methylbenzoic acid, provide insights into the molecular arrangement and bond characteristics of these compounds. The determination and refinement of crystal structures offer a foundation for understanding the electronic and spatial configuration of iodoarene compounds, which is crucial for predicting reactivity and interaction with other molecules (Brown & Marsh, 1963).

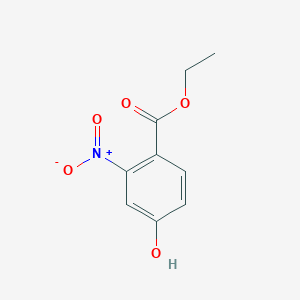

Chemical Reactions and Properties

The chemical reactivity of iodine-containing compounds like IBX has been extensively studied. IBX is known for its versatility as an oxidizing agent, capable of facilitating various transformations, including the oxidation of alcohols to aldehydes or ketones. This reactivity pattern underscores the potential chemical behaviors of 2-Iodo-3-methylbenzoic acid in oxidation reactions and its utility in synthetic organic chemistry (Duschek & Kirsch, 2011).

Aplicaciones Científicas De Investigación

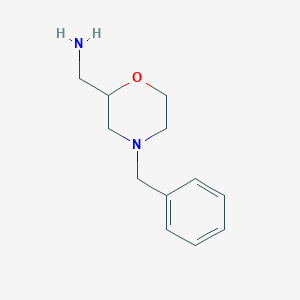

Bloques de construcción orgánicos

El ácido 2-yodo-3-metilbenzoico se utiliza como un bloque de construcción orgánico en la síntesis química . Los bloques de construcción orgánicos son componentes fundamentales en la síntesis orgánica y se utilizan para construir moléculas complejas.

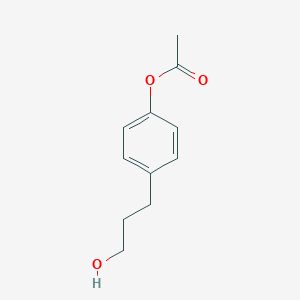

Síntesis de 2-yodo-3-metilbenzoato de metilo

Este compuesto se puede utilizar en la síntesis de 2-yodo-3-metilbenzoato de metilo . Este derivado se puede utilizar en reacciones adicionales para producir una variedad de otros compuestos.

Síntesis de ácido 10,11-dihidro-10-oxodibenz[b,f]oxepin-4-acético

El ácido 2-yodo-3-metilbenzoico también se puede utilizar en la síntesis de ácido 10,11-dihidro-10-oxodibenz[b,f]oxepin-4-acético . Este compuesto tiene aplicaciones potenciales en química medicinal.

Síntesis de 5-metil-3-pentil-1H-isocromen-1-ona

Otra aplicación del ácido 2-yodo-3-metilbenzoico es en la síntesis de 5-metil-3-pentil-1H-isocromen-1-ona . Este compuesto es un tipo de isocromenona, que a menudo se utilizan en el desarrollo de productos farmacéuticos y otros compuestos biológicamente activos.

Investigación en ciencia de materiales

El ácido 2-yodo-3-metilbenzoico se puede utilizar en la investigación en ciencia de materiales . Se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas.

Cromatografía

En el campo de la cromatografía, el ácido 2-yodo-3-metilbenzoico se puede utilizar como un compuesto estándar o de referencia . Puede ayudar en la identificación y cuantificación de otros compuestos en una mezcla.

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment when handling 2-Iodo-3-methylbenzoic acid . It should be used only outdoors or in a well-ventilated area .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 2-Iodo-3-methylbenzoic acid .

Mecanismo De Acción

Target of Action

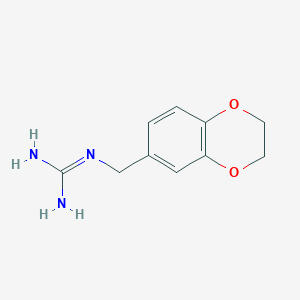

It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, influencing their activity .

Mode of Action

It’s known that iodinated benzoic acid derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

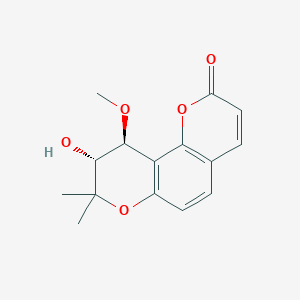

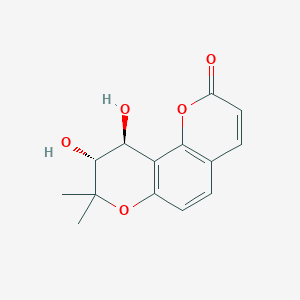

It’s known that the compound can be used in the synthesis of isocoumarins via a sonogashira reaction followed by spontaneous cyclization . Isocoumarins are a class of organic compounds that have been studied for their potential antitumor activity .

Pharmacokinetics

The compound’s molecular weight of 2620445 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound’s use in the synthesis of potential antitumor agents suggests that it may have effects on cellular proliferation .

Propiedades

IUPAC Name |

2-iodo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUXUOZSSYKAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374763 | |

| Record name | 2-Iodo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108078-14-4 | |

| Record name | 2-Iodo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Iodo-3-methylbenzoic acid in the synthesis of benziodoxolone derivatives?

A1: 2-Iodo-3-methylbenzoic acid serves as a crucial starting material in the synthesis of 1-aryl-7-methylbenziodoxolones. [] The research highlights a novel one-pot procedure using Oxone® (2KHSO5·KHSO4·K2SO4) as an environmentally friendly oxidant to facilitate this reaction. This method enables the formation of the 7-methylbenziodoxolone ring system, which exhibits enhanced reactivity towards nucleophiles compared to unsubstituted 1-arylbenziodoxolones. [] This enhanced reactivity makes these compounds particularly interesting for further synthetic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)

![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)

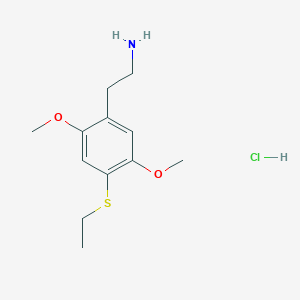

![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)

![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)